![molecular formula C19H27N5O2 B2583009 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176124-26-6](/img/structure/B2583009.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, an azetidine ring, and a pyridazine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and it’s known to have various biological activities . Azetidine is a four-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its ability to mimic peptide bonds . Pyridazine is a six-membered ring with two nitrogen atoms, and it’s known for its bioactive properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The pyrazole and pyridazine rings are aromatic and planar, while the azetidine ring is non-aromatic and likely adopts a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrazole ring could undergo reactions at the nitrogen atoms, and the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Antimicrobial Activity
Heterocyclic compounds, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their potential as antimicrobial agents due to their structure-activity relationship Shailesh, Pankaj, & Amr, 2012. Similarly, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming to explore their use as antibacterial agents, with several compounds exhibiting high antibacterial activities Azab, Youssef, & El-Bordany, 2013.
Anticancer Activity
Research into heterocyclic compounds also extends into anticancer activities. A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds displayed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing potent inhibitory activity Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014. Another study focused on the synthesis of 6-heteroarylcoumarins, identifying compounds with significant antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines Galayev, Garazd, Garazd, & Lesyk, 2015.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-9-15(2)24(20-14)17-5-6-18(25)23(21-17)12-16-10-22(11-16)13-19(26)7-3-4-8-19/h5-6,9,16,26H,3-4,7-8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZYPOBRNTSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCC4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.